REACTION_CXSMILES
|
[O-2:1].[Zn+2:2].C(=O)([O-])[O-:4].[Li+:7].[Li+:8].[O-2].[V+5:10].[O-2].[O-2].[O-2].[O-2].[V+5]>>[O-2:4].[Zn+2:2].[O:1]([Li:8])[Li:7].[O-2:4].[V+5:10].[O-2:4].[O-2:4].[O-2:4].[O-2:4].[V+5:10] |f:0.1,2.3.4,5.6.7.8.9.10.11,12.13,15.16.17.18.19.20.21|
|
Name
|
chromic oxide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[O-2].[Zn+2]
|
Name
|
cupric oxide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Li+].[Li+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[O-2].[V+5].[O-2].[O-2].[O-2].[O-2].[V+5]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The humidity-sensitive element in accordance with the present invention is produced in the following manner
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[O-2:1].[Zn+2:2].C(=O)([O-])[O-:4].[Li+:7].[Li+:8].[O-2].[V+5:10].[O-2].[O-2].[O-2].[O-2].[V+5]>>[O-2:4].[Zn+2:2].[O:1]([Li:8])[Li:7].[O-2:4].[V+5:10].[O-2:4].[O-2:4].[O-2:4].[O-2:4].[V+5:10] |f:0.1,2.3.4,5.6.7.8.9.10.11,12.13,15.16.17.18.19.20.21|
|
Name
|
chromic oxide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[O-2].[Zn+2]
|
Name
|
cupric oxide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Li+].[Li+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[O-2].[V+5].[O-2].[O-2].[O-2].[O-2].[V+5]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The humidity-sensitive element in accordance with the present invention is produced in the following manner
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |